molecular formula C20H18N2O3S B2642807 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzo[b]thiophene-2-carboxamide CAS No. 1904221-25-5

N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzo[b]thiophene-2-carboxamide

Cat. No.: B2642807
CAS No.: 1904221-25-5
M. Wt: 366.44
InChI Key: QEPXSGBNPKYXLK-UHFFFAOYSA-N
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Description

“N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)benzo[b]thiophene-2-carboxamide” is a complex organic compound. Its core structure contains a benzo[f][1,4]oxazepin ring, which is a type of benzoxazepine derivative . Benzoxazepines are a class of compounds that have been studied for their potential applications in various fields, including medicinal chemistry .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1,4]oxazine-8-carboxamide derivatives have been synthesized as PARP1 inhibitors . The synthesis involved the use of a Maybridge small molecule library and a PARP1-benzimidazole-4-carboxamide co-crystal structure .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures, including a benzo[f][1,4]oxazepin ring and a benzo[b]thiophene ring . The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the melting point of a similar compound, 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxamide, was reported to be 290–292 °C .

Scientific Research Applications

Heterocyclic Compound Synthesis

The synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity toward a variety of nitrogen nucleophiles to yield various derivatives highlights the versatility of thiophene derivatives in heterocyclic synthesis. These compounds serve as key intermediates in the preparation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing their importance in the development of new chemical entities with potential biological activities (Mohareb et al., 2004).

Antibacterial Agents

The design, synthesis, and QSAR studies of novel analogs demonstrated significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. This research underlines the potential of such compounds in the development of new antibacterial agents, contributing to the ongoing fight against bacterial resistance (Palkar et al., 2017).

Antiarrhythmic and Serotonin Antagonist Activities

Novel thiophene derivatives were synthesized and showed high activity in antiarrhythmic, serotonin antagonist, and antianxiety screenings. These findings suggest the therapeutic potential of thiophene derivatives in treating various cardiovascular and psychiatric disorders (Amr et al., 2010).

Novel Material Development

The construction of heteropropellanes using the 11a,12-dihydrobenzo[b]benzo[5,6][1,4]oxazino[2,3-e][1,4]oxazine heterocyclic system indicates the interest in modifying drugs and creating novel materials with unique and significant physical properties. This research opens avenues for the development of materials with applications in various technological fields (Konstantinova et al., 2020).

Future Directions

The future research directions could involve further exploration of the potential applications of this compound. For instance, its potential as a PARP1 inhibitor could be explored further . Additionally, the synthesis of this compound could be optimized, and its reactivity could be studied in more detail.

Properties

IUPAC Name

N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c23-19-13-25-16-7-3-1-6-15(16)12-22(19)10-9-21-20(24)18-11-14-5-2-4-8-17(14)26-18/h1-8,11H,9-10,12-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPXSGBNPKYXLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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